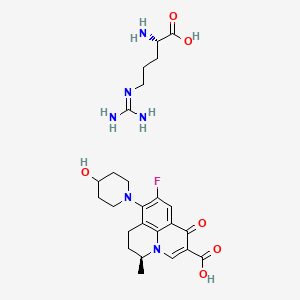

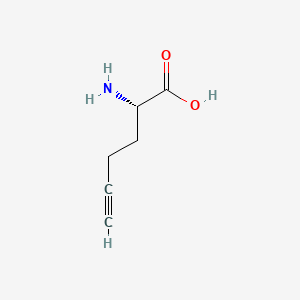

(2S)-2-Aminohex-5-ynoic acid

Übersicht

Beschreibung

L-Homopropargyl glycine is a reactive methionine analog that contains an alkyne moiety. It is readily inserted into newly-synthesized proteins in place of methionine. L-Homopropargyl glycine can then be labeled or captured through click chemistry. This approach represents a fast, sensitive, and non-radioactive alternative to [35S]-methionine for the detection of nascent protein synthesis.

L- Homopropargylglycine (HPG) HCl salt is an amino acid analog of methionine containing a very small modification. The alkyne moiety can be fed to cultured cells and incorporated into proteins during protein synthesis. The alkyne-modified protein is detected with either fluorescent azide or biotin azide.

Wissenschaftliche Forschungsanwendungen

Inhibition of Bacterial Glutamic Acid Decarboxylase : (2S)-2-Aminohex-5-ynoic acid is known to inhibit bacterial glutamic acid decarboxylase in a time-dependent and irreversible manner. This inhibition is stereospecific and involves the abstraction of a specific hydrogen atom, leading to the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).

Presence in Natural Sources : This compound has been identified in Tricholomopsis rutilans, an edible mushroom, in its threo- and erythro-forms. These forms were characterized through various analytical techniques such as elementary analysis, optical rotation, and NMR spectra (Niimura & Hatanaka, 1974).

Inhibition of L-ornithine2-oxoacid Aminotransferase

: It has been found that (2S)-2-Aminohex-5-ynoic acid can inhibit L-ornithine:2-oxoacid aminotransferase, an enzyme involved in amino acid metabolism. The inhibition mechanisms for this enzyme are identical to those observed in other omega-aminotransferases (Jung & Seiler, 1978).

Inactivation of Aminotransferases : Research has shown that (2S)-2-Aminohex-5-ynoic acid can cause time-dependent irreversible inactivation of certain aminotransferases, such as 4-aminobutyrate aminotransferase. This inactivation can be specific to certain enantiomers of the compound (Danzin, Claverie, & Jung, 1984).

Antimetabolite Properties : In a study involving edible mushrooms, (2S)-2-Aminohex-5-ynoic acid was isolated as an active compound with antimetabolite properties, showing strong inhibitory effects on the growth of Bacillus subtilis (Aoyagi & Sugahara, 1985).

Inhibition of Ornithine Decarboxylase : (2S)-2-Aminohex-5-ynoic acid has been investigated for its potential to inhibit ornithine decarboxylase, an enzyme crucial in the polyamine biosynthesis pathway. This inhibition can have significant effects on cellular growth and differentiation (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).

Enzymatic Synthesis Applications : An efficient enzymatic route for the preparation of key intermediates in the synthesis of human rhinovirus protease inhibitors involves the use of (2S)-2-[3-{[(5-methylisoxazol-3-yl)carbonyl]amino}-2-oxopyridin-1(2H)-yl]pent-4-ynoic acid (Martínez, Yazbeck, & Tao, 2004).

Wirkmechanismus

Target of Action

It is known that similar compounds interact with enzymes such asserine hydroxymethyl transferase and hydroxyacid oxidase 1 . These enzymes play crucial roles in various metabolic processes.

Mode of Action

For instance, carglumic acid, a similar compound, acts as an analog of N-acetylglutamate (NAG), an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) .

Biochemical Pathways

For example, carglumic acid is involved in the urea cycle, preventing the build-up of neurotoxic ammonium in the blood .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as the strength of the drug’s bond with its target, the stability of the drug in the body, and the body’s ability to metabolize and eliminate the drug .

Action Environment

The action of (2S)-2-Aminohex-5-ynoic acid can be influenced by various environmental factors. For instance, acidophiles, microorganisms that thrive under highly acidic conditions, have developed mechanisms to maintain a circumneutral intracellular pH and multiple and efficient metal and metalloid resistance systems . Similarly, the action of (2S)-2-Aminohex-5-ynoic acid could potentially be influenced by the pH and metal concentration of its environment.

Eigenschaften

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

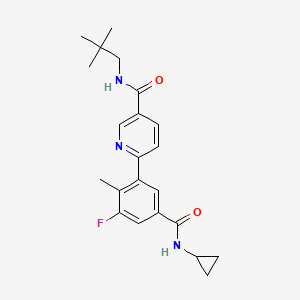

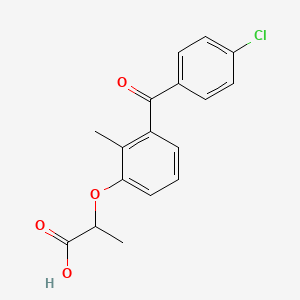

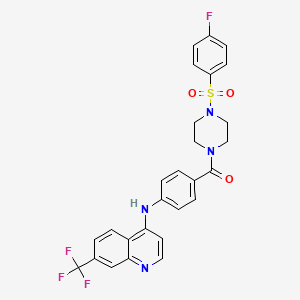

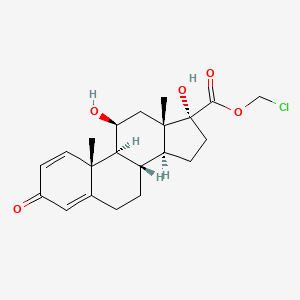

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

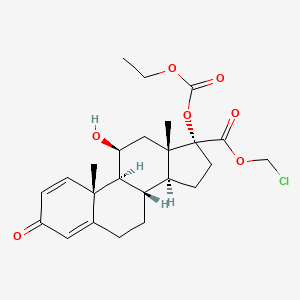

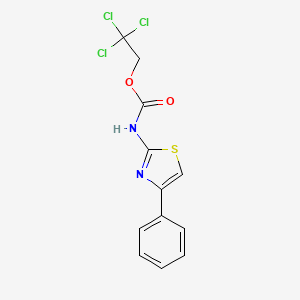

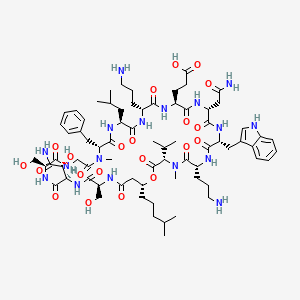

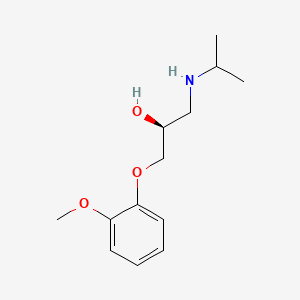

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.